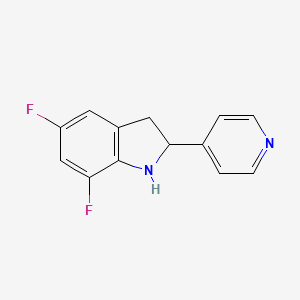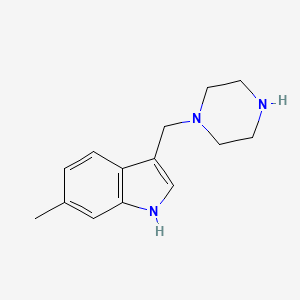![molecular formula C13H14N2O2 B11874743 (R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)
(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a chemical compound with the molecular formula C13H14N2O2. It is a derivative of the indole alkaloid family and is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a pyridoindole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multiple steps. One common method includes the condensation of an appropriate indole derivative with a suitable aldehyde or ketone, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
(R)-Methyl-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden, was zur Bildung der entsprechenden oxidierten Produkte führt.
Reduktion: Reduktionsreaktionen beinhalten typischerweise Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4), was zur Reduktion spezifischer funktioneller Gruppen innerhalb des Moleküls führt.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an Positionen, die anfällig für nucleophile Angriffe sind, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid
Lösungsmittel: Dichlormethan, Ethanol, Acetonitril
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(R)-Methyl-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-3-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse und ihre Rolle als Ligand in biochemischen Assays.
Medizin: Es laufen Forschungen, um seine potenziellen therapeutischen Anwendungen zu untersuchen, wie z. B. seine Verwendung in der Arzneimittelentwicklung zur Behandlung neurologischer Erkrankungen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Arzneimitteln eingesetzt.
Wissenschaftliche Forschungsanwendungen
®-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
Der Wirkungsmechanismus von (R)-Methyl-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-3-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen in Zellen. Es kann als Agonist oder Antagonist an bestimmten Rezeptoren wirken und Signalwege und zelluläre Reaktionen beeinflussen. Die genauen Wege und Zielstrukturen können je nach Kontext seiner Verwendung, z. B. in der pharmazeutischen Chemie oder in der biologischen Forschung, variieren.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S)-Methyl-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-3-carboxylat: Das Enantiomer der Verbindung, das unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen kann.
Indol-3-carboxylat-Derivate: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen Substituenten, die zu Variationen in ihren chemischen und biologischen Eigenschaften führen.
Einzigartigkeit
(R)-Methyl-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-3-carboxylat ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins des Pyridoindolkerns einzigartig.
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
methyl (3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
QZGCHMZBGHVZFB-LLVKDONJSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC2=C(CN1)NC3=CC=CC=C23 |
Kanonische SMILES |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)

![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)


![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)







